3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine
Overview
Description
3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a furan ring, a mesitylsulfonyl group, and a piperazine ring attached to a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the furan and mesitylsulfonyl-piperazine groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyridazine core can be reduced to form dihydropyridazine derivatives.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridazine core can produce dihydropyridazine derivatives.
Scientific Research Applications
3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine
- 3-(Furan-2-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-13-16(2)21(17(3)14-15)29(26,27)25-10-8-24(9-11-25)20-7-6-18(22-23-20)19-5-4-12-28-19/h4-7,12-14H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQWKAFCSPODG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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